![molecular formula C13H12ClNO3S B5873923 N-(4-chloro-3-methoxyphenyl)benzenesulfonamide](/img/structure/B5873923.png)
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide, also known as 4-Chloro-3-Methoxybenzenesulfonamide, is a chemical compound that belongs to the sulfonamide family. This compound has been extensively studied for its potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methoxyphenyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CA IX, N-(4-chloro-3-methoxyphenyl)benzenesulfonamide can disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, N-(4-chloro-3-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of aldose reductase, an enzyme that plays a role in the development of diabetic complications.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-chloro-3-methoxyphenyl)benzenesulfonamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one limitation of using N-(4-chloro-3-methoxyphenyl)benzenesulfonamide is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its potential therapeutic use.
Future Directions
There are many potential avenues for future research on N-(4-chloro-3-methoxyphenyl)benzenesulfonamide. One area of interest is in the development of new cancer therapies that target CA IX. Additionally, further studies are needed to determine the potential use of this compound in the treatment of other diseases such as inflammation and diabetes. Furthermore, the development of new synthesis methods for N-(4-chloro-3-methoxyphenyl)benzenesulfonamide may allow for the production of larger quantities of this compound, which could facilitate further research.
Synthesis Methods
The synthesis of N-(4-chloro-3-methoxyphenyl)benzenesulfonamide can be achieved by a variety of methods. One of the most common methods is the reaction of 4-chloro-3-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization or column chromatography.
Scientific Research Applications
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(4-chloro-3-methoxyphenyl)benzenesulfonamide has been studied for its potential use as a therapeutic agent for other diseases such as diabetes and inflammation.
properties
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-13-9-10(7-8-12(13)14)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKNCAORWXHFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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